molecular formula C8H4KNO2 B1352668 Potassium phthalimide-15N CAS No. 53510-88-6

Potassium phthalimide-15N

Cat. No. B1352668
Key on ui cas rn: 53510-88-6
M. Wt: 186.21 g/mol
InChI Key: FYRHIOVKTDQVFC-DLBIPZKSSA-M
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Patent
US04316900

Procedure details

The starting material is prepared as follows: The mixture of 54.0 of N-potassium phthalimide, 50.0 g of o-nitrobenzyl chloride and 120 ml of dimethylformamide is refluxed for 3 hours and poured into 900 ml of ice-water while stirring. After 30 minutes, it is filtered, and the residue washed with water, to yield the N-o-nitrobenzyl-phthalimide melting at 190-209°.
[Compound]
Name
54.0
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
900 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]1[CH:6]=[C:5]2[C:7]([N-:9][C:10](=[O:11])[C:4]2=[CH:3][CH:2]=1)=[O:8].[K+].[N+:13]([C:16]1[CH:23]=[CH:22][CH:21]=[CH:20][C:17]=1[CH2:18]Cl)([O-:15])=[O:14]>CN(C)C=O>[N+:13]([C:16]1[CH:23]=[CH:22][CH:21]=[CH:20][C:17]=1[CH2:18][N:9]1[C:7](=[O:8])[C:5]2=[CH:6][CH:1]=[CH:2][CH:3]=[C:4]2[C:10]1=[O:11])([O-:15])=[O:14] |f:0.1|

Inputs

Step One
Name
54.0
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=CC=C2C(=C1)C(=O)[N-]C2=O.[K+]
Name
Quantity
50 g
Type
reactant
Smiles
[N+](=O)([O-])C1=C(CCl)C=CC=C1
Name
Quantity
120 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
ice water
Quantity
900 mL
Type
reactant
Smiles

Conditions

Stirring
Type
CUSTOM
Details
while stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The starting material is prepared
TEMPERATURE
Type
TEMPERATURE
Details
is refluxed for 3 hours
Duration
3 h
FILTRATION
Type
FILTRATION
Details
it is filtered
WASH
Type
WASH
Details
the residue washed with water

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
[N+](=O)([O-])C1=C(CN2C(C=3C(C2=O)=CC=CC3)=O)C=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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